![molecular formula C19H28N2O2 B2778903 (4-Cyclobutyl-1,4-diazepan-1-yl)(4-isopropoxyphenyl)methanone CAS No. 2309537-74-2](/img/structure/B2778903.png)
(4-Cyclobutyl-1,4-diazepan-1-yl)(4-isopropoxyphenyl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the available resources .Physical And Chemical Properties Analysis
While some basic properties such as density, melting point, boiling point, and molecular weight are often provided for chemical compounds , these specific details for “(4-Cyclobutyl-1,4-diazepan-1-yl)(4-isopropoxyphenyl)methanone” are not available in the resources I found .Scientific Research Applications
- 4CzIPN has been employed as a photocatalyst in organic reactions. Researchers have utilized it for energetically demanding photoredox/Ni dual catalytic decarboxylative arylation . Its high oxidative potential makes it suitable for generating reactive intermediates and facilitating complex transformations.
- Enzymatic intramolecular asymmetric reductive amination using imine reductases (IREDs) has been developed for constructing chiral 1,4-diazepanes. Specifically, ®-selective IRED from Leishmania major and (S)-selective IRED from Micromonospora echinaurantiaca were identified for synthesizing ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity. Mutant IREDs further improved catalytic efficiency, enabling access to various substituted 1,4-diazepanes .
- Chiral 1,4-diazepanes play a crucial role in pharmaceuticals. For instance, Suvorexant (1) is a selective dual orexin receptor antagonist used to treat primary insomnia. The synthesis of such compounds via imine reductase-catalyzed intramolecular reductive amination holds promise for drug development .
Photocatalysis and Organic Reactions
Biocatalysis and Chiral 1,4-Diazepane Synthesis
Pharmaceutical Applications
Mechanism of Action
The mechanism of action for this compound is not provided in the available resources.
properties
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-(4-propan-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-15(2)23-18-9-7-16(8-10-18)19(22)21-12-4-11-20(13-14-21)17-5-3-6-17/h7-10,15,17H,3-6,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNRRAOFZRHXRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclobutyl-1,4-diazepan-1-yl)(4-isopropoxyphenyl)methanone |
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